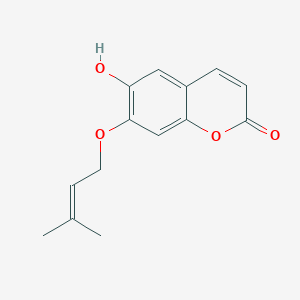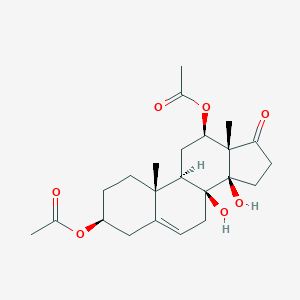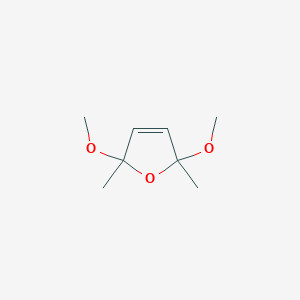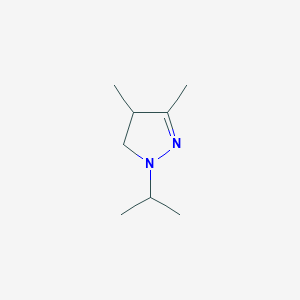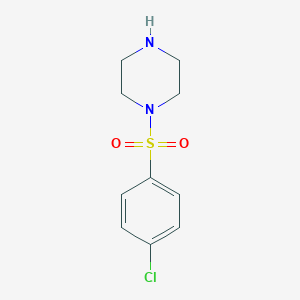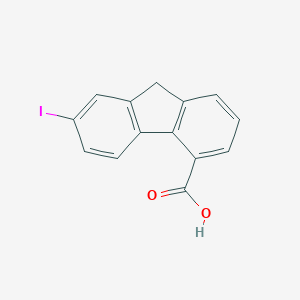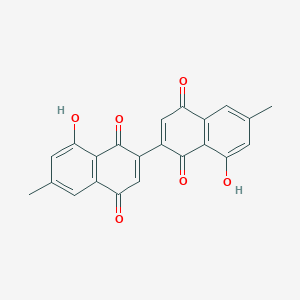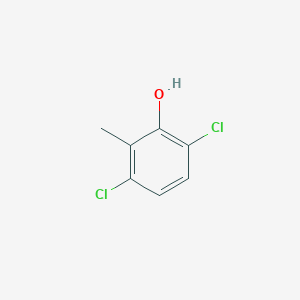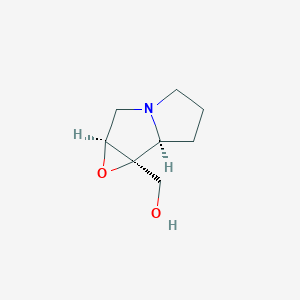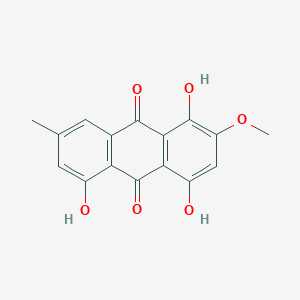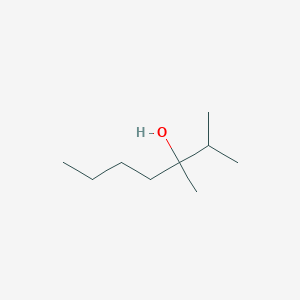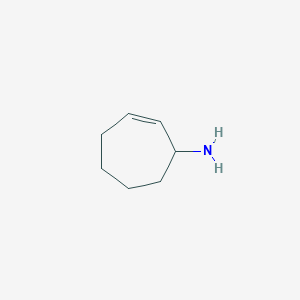
Bis(2-ethylhexyl) diperoxycarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) diperoxycarbonate (BEC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is an organic peroxide that is used as a radical initiator in various chemical reactions. In recent years, BEC has been extensively studied for its potential applications in the fields of medicine, materials science, and environmental science.
Mecanismo De Acción
Bis(2-ethylhexyl) diperoxycarbonate works by generating free radicals, which are highly reactive species that can initiate chemical reactions. In polymerization reactions, Bis(2-ethylhexyl) diperoxycarbonate generates free radicals that react with monomers to form polymers. In antimicrobial applications, Bis(2-ethylhexyl) diperoxycarbonate generates free radicals that can damage the cell membranes of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Bis(2-ethylhexyl) diperoxycarbonate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects in humans or animals. However, it should be handled with care as it is a reactive chemical that can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-ethylhexyl) diperoxycarbonate has several advantages as a radical initiator in lab experiments. It is a highly efficient initiator that can initiate reactions at low temperatures, making it useful for reactions that are sensitive to heat. Additionally, Bis(2-ethylhexyl) diperoxycarbonate is a stable compound that can be stored for long periods without degradation. However, Bis(2-ethylhexyl) diperoxycarbonate has some limitations, including its potential for explosive decomposition under certain conditions.
Direcciones Futuras
There are several potential future directions for research on Bis(2-ethylhexyl) diperoxycarbonate. One area of interest is the development of new polymerization reactions that use Bis(2-ethylhexyl) diperoxycarbonate as a radical initiator. Additionally, research could explore the use of Bis(2-ethylhexyl) diperoxycarbonate as a disinfectant in various applications, such as water treatment and food processing. Finally, further studies could investigate the potential environmental impacts of Bis(2-ethylhexyl) diperoxycarbonate and its degradation products.
Métodos De Síntesis
The synthesis of Bis(2-ethylhexyl) diperoxycarbonate involves the reaction of 2-ethylhexanol with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction proceeds via a free radical mechanism, and the resulting Bis(2-ethylhexyl) diperoxycarbonate is purified by distillation.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) diperoxycarbonate has been extensively studied for its potential applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, where it initiates the formation of polymers from monomers. Additionally, Bis(2-ethylhexyl) diperoxycarbonate has been shown to have antimicrobial properties and has been used as a disinfectant in various applications.
Propiedades
Número CAS |
15618-65-2 |
|---|---|
Nombre del producto |
Bis(2-ethylhexyl) diperoxycarbonate |
Fórmula molecular |
C17H34O5 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
bis(2-ethylhexoxy) carbonate |
InChI |
InChI=1S/C17H34O5/c1-5-9-11-15(7-3)13-19-21-17(18)22-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clave InChI |
MONDOAXQDOCXQW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COOC(=O)OOCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COOC(=O)OOCC(CC)CCCC |
Otros números CAS |
15618-65-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



